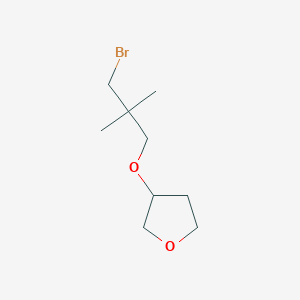
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a dimethylpropoxy group, which is further connected to a tetrahydrofuran ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran typically involves the reaction of 3-bromo-2,2-dimethylpropanol with tetrahydrofuran under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of tetrahydrofuran to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme mechanisms.
Medicine: It is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran can be compared with other similar compounds such as:
3-(3-Chloro-2,2-dimethylpropoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(3-Iodo-2,2-dimethylpropoxy)tetrahydrofuran: Contains an iodine atom, which may result in different chemical properties and uses.
3-(3-Methyl-2,2-dimethylpropoxy)tetrahydrofuran:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile intermediate in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H17BrO2 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
3-(3-bromo-2,2-dimethylpropoxy)oxolane |
InChI |
InChI=1S/C9H17BrO2/c1-9(2,6-10)7-12-8-3-4-11-5-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NBDGRTAOUVUYIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1CCOC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


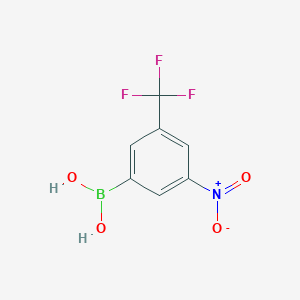
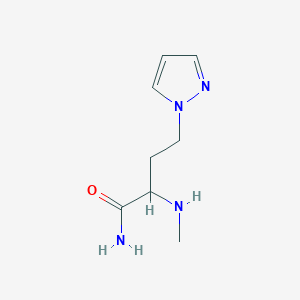
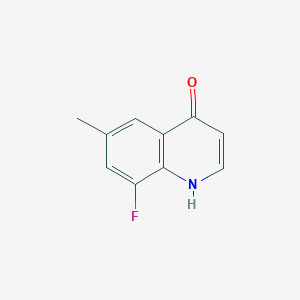
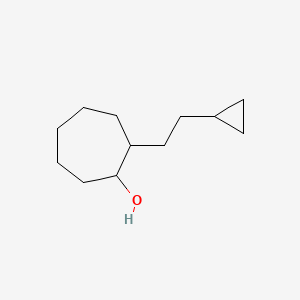
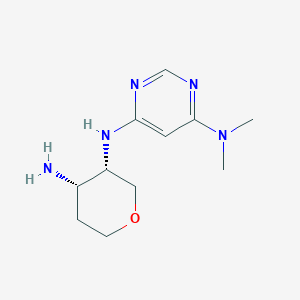
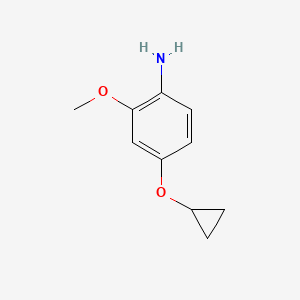
![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
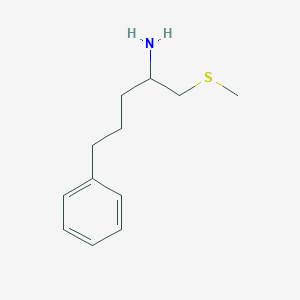
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
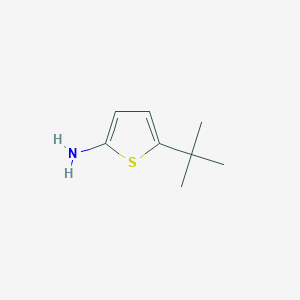
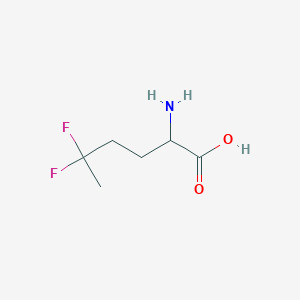
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)

